Cas no 1448045-11-1 (6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine)

6-(4-Chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolopyrimidine core functionalized with a 4-chlorobenzoyl group. This structure imparts significant potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The chlorobenzoyl moiety enhances electrophilic reactivity, facilitating further derivatization, while the fused pyrrolopyrimidine scaffold offers rigidity and planar geometry, beneficial for target binding. Its well-defined synthetic route ensures high purity and consistency, making it suitable for research applications requiring precise molecular frameworks. The compound’s stability under standard conditions further supports its utility in exploratory chemistry and drug discovery.
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine structure
1448045-11-1 structure
Product name:6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine
CAS No:1448045-11-1
MF:C13H10ClN3O
MW:259.691001415253
CID:6372897
PubChem ID:71805765

6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine
    • (4-chlorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
    • Methanone, (4-chlorophenyl)(5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-
    • 1448045-11-1
    • 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
    • (4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
    • F6435-1842
    • AKOS024558255
    • Inchi: 1S/C13H10ClN3O/c14-11-3-1-9(2-4-11)13(18)17-6-10-5-15-8-16-12(10)7-17/h1-5,8H,6-7H2
    • InChI Key: WAYCPQDVECRZMA-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)C=C1)(N1CC2=CN=CN=C2C1)=O

Computed Properties

  • Exact Mass: 259.0512396g/mol
  • Monoisotopic Mass: 259.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.1Ų
  • XLogP3: 1.4

6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6435-1842-2μmol
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
2μmol
$85.5 2023-09-09
Life Chemicals
F6435-1842-5μmol
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
5μmol
$94.5 2023-09-09
Life Chemicals
F6435-1842-3mg
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
3mg
$94.5 2023-09-09
Life Chemicals
F6435-1842-15mg
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1 90%+
15mg
$133.5 2023-05-20
Life Chemicals
F6435-1842-5mg
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
5mg
$103.5 2023-09-09
Life Chemicals
F6435-1842-2mg
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
2mg
$88.5 2023-09-09
Life Chemicals
F6435-1842-10μmol
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
10μmol
$103.5 2023-09-09
Life Chemicals
F6435-1842-1mg
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
1mg
$81.0 2023-09-09
Life Chemicals
F6435-1842-4mg
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
4mg
$99.0 2023-09-09
Life Chemicals
F6435-1842-10mg
6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
1448045-11-1
10mg
$118.5 2023-09-09

6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine Related Literature

Additional information on 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidine

Introduction to 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS No. 1448045-11-1)

6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, identified by its CAS number 1448045-11-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of a 4-chlorobenzoyl substituent in its molecular framework suggests potential interactions with biological targets, making it a valuable scaffold for drug discovery initiatives.

The pyrrolopyrimidine core is a privileged structure in medicinal chemistry, often employed in the design of kinase inhibitors, antiviral agents, and anticancer drugs. Its fused ring system provides a rigid scaffold that can be modulated to enhance binding affinity and selectivity. In particular, derivatives of this class have been extensively studied for their ability to modulate enzyme activity and cellular pathways involved in disease progression.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine as a lead compound. Its molecular structure allows for versatile chemical modifications, enabling researchers to explore novel analogs with improved pharmacokinetic properties. For instance, studies have demonstrated that slight alterations in the substituent pattern can significantly alter the compound's solubility, metabolic stability, and target interaction.

The 4-chlorobenzoyl moiety is particularly noteworthy due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. This feature has been exploited in the development of inhibitors targeting protein-protein interactions and enzyme catalysis. Furthermore, the pyrrolopyrimidine ring system can be further functionalized to introduce additional pharmacophores, expanding the compound's therapeutic potential.

In light of recent research, 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has been investigated for its role in modulating signaling pathways associated with inflammation and cancer. Preclinical studies have shown that derivatives of this compound exhibit promising activity against various kinases and transcription factors. These findings align with the growing interest in small-molecule inhibitors as therapeutic agents for chronic diseases.

The synthesis of 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key synthetic strategies include cyclization reactions followed by functional group interconversions. The use of modern catalytic methods has further streamlined the synthesis process, allowing for scalable production of this compound for research purposes.

From a medicinal chemistry perspective, the structural features of 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine make it an attractive candidate for further development. Its ability to interact with multiple biological targets suggests potential applications in combination therapies. Additionally, the compound's chemical versatility allows for rapid screening of analogs using high-throughput virtual screening techniques.

The growing body of literature on pyrrolopyrimidine derivatives underscores their significance in modern drug discovery. 6-(4-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exemplifies how structural modifications can lead to compounds with enhanced biological activity. As research continues to uncover new therapeutic targets and mechanisms of action, compounds like this will remain at the forefront of pharmaceutical innovation.

In conclusion, 6-(4-chlorobenzoyl)-5H- 6 H , 7 H - p y r r o l o [ 3 , 4 - d ] p y r i m i d i n e ( C A S N o . 1 4 4 8 0 4 5 - 1 1 - 1 ) represents a promising scaffold for drug development with significant potential in addressing unmet medical needs. Its unique structural features and biological activities position it as a valuable asset in ongoing research efforts aimed at discovering novel therapeutic agents.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue